3-Methylaspartic acid can be derived from natural sources, particularly through microbial fermentation processes. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but plays significant roles in metabolic pathways. The compound is also categorized under alpha-amino acids due to the presence of both an amino group and a carboxyl group.
Several methods have been developed for synthesizing 3-methylaspartic acid, with enzymatic and chemical approaches being the most notable.
The enzymatic synthesis method highlights regio-specific deuteration techniques that enhance the efficiency and specificity of the reaction. The use of buffers and controlled pH is critical in optimizing enzyme activity and ensuring high yields .
The molecular formula of 3-methylaspartic acid is C5H9NO4, with a molar mass of approximately 147.13 g/mol. Its structural representation includes:
The compound exists in two stereoisomeric forms due to its chiral centers, primarily focusing on the (2S,3S) configuration which is biologically relevant.
3-Methylaspartic acid participates in several biochemical reactions:
These reactions are crucial for understanding its metabolic pathways and potential applications in drug design.
The mechanism by which 3-methylaspartic acid exerts its effects primarily revolves around its role as an antimetabolite. It competes with aspartic acid for binding sites on enzymes involved in amino acid metabolism, thereby inhibiting their activity. This competitive inhibition can disrupt normal metabolic processes, making it useful in research settings to study metabolic pathways involving aspartate .
These properties make 3-methylaspartic acid suitable for various laboratory applications.
3-Methylaspartic acid has several scientific applications:
3-Methylaspartic acid (3-MeAsp) possesses two chiral centers (C2 and C3), generating four stereoisomers: the erythro pair [(2S,3S) and (2R,3R)] and the threo pair [(2S,3R) and (2R,3S)]. The erythro configuration denotes substituents on adjacent carbons oriented syn (e.g., H-C2-C3-H dihedral angle ~0°), while threo denotes an anti orientation (~180°) [7]. Proton magnetic resonance (NMR) studies resolved this stereochemistry by comparing N-acetyl anhydride derivatives of 3-MeAsp with a deuterated malic anhydride reference of known erythro configuration. This confirmed the (2S,3S) isomer as erythro and the (2S,3R) isomer as threo [1]. Enzymatically, methylaspartate ammonia-lyase (MAL) exhibits strict diastereoselectivity: the (2S,3S)-threo isomer is its primary substrate (100× more reactive than the erythro isomer), while catalysis proceeds via trans elimination/addition of ammonia [1] [3].
Table 1: Stereoisomers of 3-Methylaspartic Acid
Configuration | Systematic Name | Relative Reactivity with MAL | Key Stereochemical Feature |
---|---|---|---|
threo | (2S,3R)-3-MeAsp | High (native substrate) | H-C2-C3-H dihedral angle ~180° (anti) |
threo | (2R,3S)-3-MeAsp | Not reported | H-C2-C3-H dihedral angle ~180° (anti) |
erythro | (2S,3S)-3-MeAsp | Low (minor substrate) | H-C2-C3-H dihedral angle ~0° (syn) |
erythro | (2R,3R)-3-MeAsp | Not reported | H-C2-C3-H dihedral angle ~0° (syn) |
X-ray crystallography reveals that constrained 3-MeAsp analogues adopt defined geometries critical for biological activity. A single-crystal X-ray structure of a protected (2S,3R)-3-MeAsp derivative (compound 5a, C₁₈H₂₁Cl₃N₂O₅) shows orthorhombic symmetry (space group P2₁2₁2₁) with specific unit cell dimensions (a = 9.8532(14) Å, b = 11.0667(15) Å, c = 18.769(3) Å) [2]. The solid-state structure confirms the threo relative configuration and reveals a folded conformation stabilized by intramolecular hydrogen bonding and the restricted rotation imposed by the lactam ring in synthetic intermediates. This conformational rigidity is exploited in medicinal chemistry to lock aspartate-containing peptides (e.g., RGD integrin ligands) into bioactive conformations, where side-chain orientation dictates receptor binding affinity (e.g., αIIbβ₃ and αvβ₃ integrins) [2]. Computational models suggest significant energy barriers for rotation around the C2-C3 bond in free 3-MeAsp due to steric clash between the C3-methyl group and the C1-carboxylate.
As a dicarboxylic α-amino acid, 3-MeAsp exhibits multiprotic acid-base behavior. It possesses three ionizable groups: two carboxyl groups (C1 and C4) and an ammonium group (C2). The proximity of the C3-methyl group to the C4-carboxyl slightly elevates its pKₐ compared to unsubstituted aspartate due to steric and inductive effects. Predicted pKₐ values are: pKₐ₁ (C1-COOH) ≈ 2.0, pKₐ₂ (C4-COOH) ≈ 3.8, pKₐ₃ (NH₃⁺) ≈ 9.8. Consequently, its isoelectric point (pI) lies near 3.0. The compound is highly soluble in water at physiological pH due to zwitterion formation, but solubility decreases significantly in organic solvents like ethanol or ethyl acetate. Crystallographic disorder observed in salts like salbutamol oxalate [6] highlights challenges in isolating pure 3-MeAsp diastereomers, where subtle differences in crystal packing and hydrogen-bonding networks (e.g., NH···O and OH···O bonds) between threo and erythro forms influence crystallization kinetics and polymorph stability.
NMR Spectroscopy: ¹H NMR is definitive for distinguishing threo- and erythro-3-MeAsp. Key differences arise in the methine proton (H3) coupling patterns. In the threo-(2S,3R) isomer, H3 appears as a doublet of doublets (J ~ 4.5 Hz, ~8.0 Hz), reflecting distinct coupling constants to H2 and H4a/H4b. The erythro-(2S,3S) isomer shows a cleaner doublet (J ~ 7.0 Hz) due to similar couplings to H4a and H4b [1]. ¹³C NMR identifies the C3-methyl group near 16-18 ppm and C3 near 40-42 ppm. Solid-state ¹³C CP/MAS NMR detects crystallographic disorder and dynamics, as demonstrated in structurally related systems [6].
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for 3-Methylaspartic Acid Isomers
Proton/Carbon | (threo-(2S,3R))* | (erythro-(2S,3S))* | Multiplicity |
---|---|---|---|
H3 (methine) | ~2.8 ppm | ~2.5 ppm | dd (threo), d (erythro) |
CH₃ (C3-methyl) | ~1.3 ppm | ~1.1 ppm | d |
C3 | ~40 ppm | ~42 ppm | - |
C1 | ~175 ppm | ~175 ppm | - |
Infrared Spectroscopy: IR spectra show characteristic stretches for:
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